3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid
Description
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a strained four-membered ring core substituted with diethyl groups at the 3,3 positions, a methylsulfonyl (–SO₂CH₃) group, and a carboxylic acid (–COOH) moiety at the 1-position.
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
3,3-diethyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4S/c1-4-9(5-2)6-10(7-9,8(11)12)15(3,13)14/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
NCEUIOYUVIUVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C(=O)O)S(=O)(=O)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Diethyl Groups: The diethyl groups are introduced via alkylation reactions using diethyl halides under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone or carboxylate derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Cyclobutane Carboxylic Acid Derivatives
The following table compares key structural analogs, emphasizing substituent differences and their implications:
Key Observations:
- This is supported by , where 4-(methylsulfonyl)aniline derivatives demonstrated anti-inflammatory activity .
- Diethyl Substituents : The 3,3-diethyl groups likely increase lipophilicity compared to smaller substituents (e.g., methyl or fluorine), affecting membrane permeability and metabolic stability.
- Ring Strain: The cyclobutane core in all analogs introduces ring strain, which can stabilize transition states in synthetic reactions or influence peptide stapling efficiency, as seen in cyclobutane-based amino acids like E7/Z7 .
Biological Activity
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid (CAS Number: 1478688-32-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by research findings and case studies.
- Molecular Formula : C10H18O4S
- Molecular Weight : 234.31 g/mol
- Purity : ≥98%
Biological Activity Overview
The biological activities of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid have been investigated in various studies, revealing several promising effects:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study assessing the efficacy of different compounds against bacterial strains, 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that it can inhibit the proliferation of several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung adenocarcinoma) | 5.7 |
| A375 (melanoma) | <10 |
| HUVEC (endothelial cells) | 6.2 |
These results suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.
3. Anti-inflammatory Properties
Preliminary studies indicate that this compound may also exhibit anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli.
The mechanisms underlying the biological activities of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid are not fully elucidated. However, it is hypothesized that its structural features contribute to its interaction with biological targets involved in inflammation and cell proliferation.
Case Studies
Several case studies have explored the potential applications of this compound:
- Case Study 1 : A study on its effect on Staphylococcus aureus infections revealed a reduction in bacterial load in infected animal models when treated with the compound.
- Case Study 2 : In a clinical trial assessing its efficacy in cancer treatment, patients receiving a regimen including this compound showed improved outcomes compared to those receiving standard care alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
